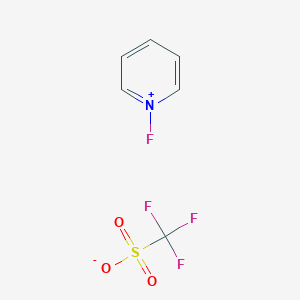
1-Fluoropyridinium triflate
Übersicht
Beschreibung
1-Fluoropyridinium triflate is an organofluorine compound with the chemical formula [C₅H₅NF]O₃SCF₃. It is a white solid with low solubility in polar organic solvents. This compound is primarily used as an electrophilic fluorinating agent in organic synthesis .
Wirkmechanismus
Target of Action
1-Fluoropyridinium triflate, also known as N-Fluoropyridinium triflate, is an organofluorine compound . It is primarily used as an electrophilic fluorinating agent . The primary targets of this compound are organic substrates that require fluorination .
Mode of Action
The compound acts as an electrophilic fluorinating agent . It interacts with its targets by donating a fluorine atom . This results in the fluorination of the target substrate . N-Fluoropyridinium cations are not only electrophilic fluorinating agents (i.e., sources of “F+”), they are also one-electron oxidants .
Biochemical Pathways
It is known to be used in organic synthesis , implying that it can influence a variety of biochemical pathways depending on the specific substrate it is reacting with.
Pharmacokinetics
It is known to be a white solid with low solubility in polar organic solvents . This suggests that its bioavailability may be influenced by factors such as its formulation and the presence of other compounds that can enhance its solubility.
Result of Action
The primary result of the action of this compound is the fluorination of organic substrates . This can lead to the creation of new compounds with altered properties, which can be useful in various applications, including the development of pharmaceuticals and materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that its stability and efficacy can be affected by the presence of water. Additionally, its low solubility in polar organic solvents implies that the choice of solvent can significantly impact its reactivity.
Biochemische Analyse
Biochemical Properties
1-Fluoropyridinium triflate plays a significant role in biochemical reactions as an electrophilic fluorinating agent This interaction often involves the formation of covalent bonds between the fluorine atom and the target biomolecule, leading to the modification of the molecule’s structure and function . For example, this compound has been used in the preparation of small molecule inhibitors for botulinum neurotoxin A endopeptidase . The compound’s ability to introduce fluorine atoms into biomolecules can significantly alter their biochemical properties, enhancing their stability, bioavailability, and activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modifying the structure and function of key biomolecules involved in cell signaling pathways, gene expression, and cellular metabolism . Additionally, this compound can impact gene expression by modifying the structure of DNA and RNA molecules, potentially altering the transcription and translation processes . These cellular effects can have significant implications for the overall function and health of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as an electrophilic fluorinating agent, introducing fluorine atoms into target molecules through covalent bond formation . This process often involves the activation or inhibition of specific enzymes, leading to changes in their activity and function . For example, this compound has been shown to inhibit certain enzymes by covalently modifying their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is known to be moisture-sensitive and can react with water, leading to its degradation . This degradation can result in the loss of its fluorinating activity and the formation of by-products that may have different biochemical properties . Long-term studies have shown that the stability of this compound can be maintained under dry conditions, but its activity may decrease over time due to gradual degradation . These temporal effects can influence the outcomes of biochemical experiments and should be considered when using the compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively introduce fluorine atoms into target biomolecules without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to cells and tissues . For example, high doses of this compound have been associated with oxidative stress and inflammation in animal models . These dosage effects highlight the importance of optimizing the dosage of this compound to achieve the desired biochemical outcomes while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an electrophilic fluorinating agent . The compound interacts with enzymes and cofactors involved in metabolic processes, leading to the modification of metabolites and metabolic flux . Additionally, this compound can influence the levels of specific metabolites by modifying the activity of enzymes involved in their synthesis and degradation . These effects on metabolic pathways can have significant implications for cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with biomolecules can affect its localization and accumulation within specific cellular compartments . For example, this compound may be transported into cells through specific transporters and subsequently distributed to various organelles and compartments . These transport and distribution properties can influence the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell through these interactions . For example, this compound may be localized to the nucleus, where it can interact with DNA and RNA molecules, affecting gene expression . Additionally, the compound may be targeted to other organelles, such as the mitochondria or endoplasmic reticulum, where it can influence various cellular processes . The subcellular localization of this compound is crucial for its biochemical activity and its effects on cellular function.
Vorbereitungsmethoden
1-Fluoropyridinium triflate can be synthesized through several methods. One common method involves the reaction of pyridine with trifluoromethanesulfonic acid in the presence of molecular fluorine. The reaction is typically carried out in a dry acetonitrile solvent at low temperatures (around -40°C) to ensure the stability of the product . The reaction mixture is then filtered and the product is purified by washing with dry ethyl acetate .
Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction times to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Fluoropyridinium triflate undergoes various types of chemical reactions, including:
Electrophilic Fluorination: It acts as an electrophilic fluorinating agent, transferring a fluorine atom to nucleophilic substrates.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for arylation reactions and various nucleophiles for substitution reactions . Major products formed from these reactions include fluorinated organic compounds and oxidized substrates .
Wissenschaftliche Forschungsanwendungen
1-Fluoropyridinium triflate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-Fluoropyridinium triflate is unique among fluorinating agents due to its stability and non-hygroscopic nature. Similar compounds include:
N-Fluoro-2,4,6-trimethylpyridinium triflate: Another electrophilic fluorinating agent with similar reactivity but different steric properties.
N-Fluoropyridinium-2-sulfonate: A related compound with a sulfonate counterion, used in similar fluorination reactions.
Selectfluor: A widely used N-fluorinated salt with similar electrophilic fluorinating properties.
These compounds share the ability to transfer fluorine atoms to nucleophilic substrates but differ in their reactivity, stability, and steric properties .
Eigenschaften
IUPAC Name |
1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN.CHF3O3S/c6-7-4-2-1-3-5-7;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMMCYRTJBQQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369164 | |
| Record name | 1-Fluoropyridinium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107263-95-6 | |
| Record name | Pyridinium, 1-fluoro-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107263-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoropyridinium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-fluoropyridinium triflate a useful reagent in organic synthesis?
A: this compound is a versatile reagent valued for its fluorinating and activating properties. [, , , ] For example, it facilitates the transformation of thioglycosides into various glycosyl derivatives, including O-glycosides, glycosyl azides, and sulfoxides. [] Its ability to act as a mild fluorinating agent is highlighted in the synthesis of fluorinated cholesterol analogs, where it enables the selective introduction of fluorine atoms into steroid molecules. []
Q2: Can you provide an example of a specific reaction where the mechanism of this compound is crucial?
A: In the three-component selenofunctionalization of alkenes, this compound plays a key role as a reaction promoter. [] Mechanistic studies suggest that it activates the diselenide, facilitating its electrophilic attack by the alkene. This generates a seleniranium ion intermediate, which subsequently reacts with nucleophiles like sulfonamides, water, alcohols, or acids to yield the final vicinally functionalized selenide product.
Q3: The research mentions the synthesis of oxygen and nitrogen heterocycles. How is this compound involved in this process?
A: Research indicates that this compound is critical for the oxidative cyclization step in the organoselenium-catalyzed synthesis of oxygen and nitrogen-containing heterocycles. [] While the exact mechanism requires further investigation, its role likely involves activating the selenium catalyst or the substrate, facilitating ring closure and the formation of the desired heterocyclic compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
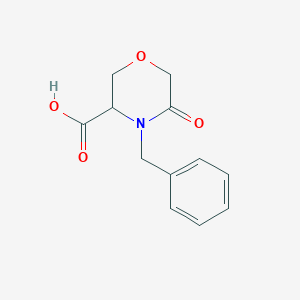
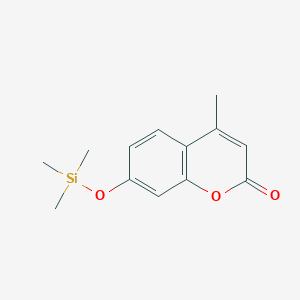
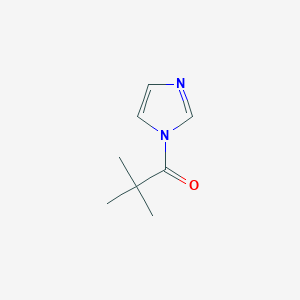
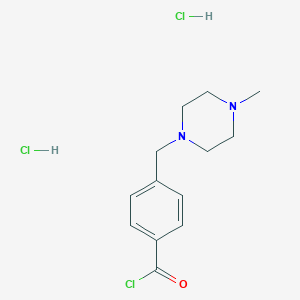
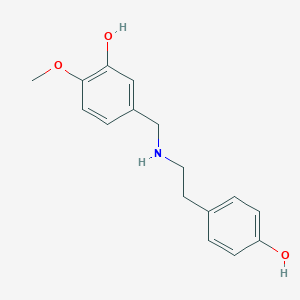
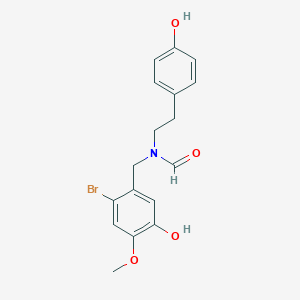

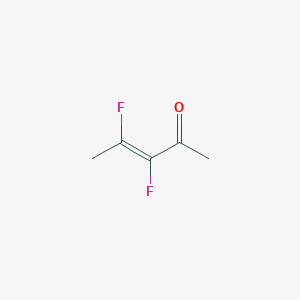
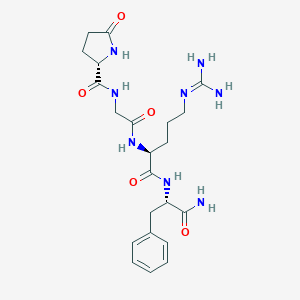
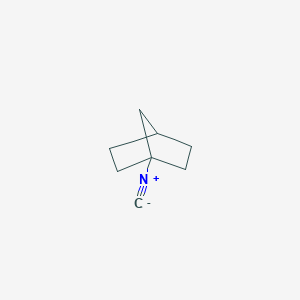
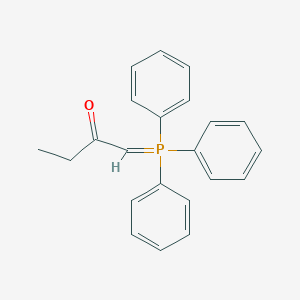
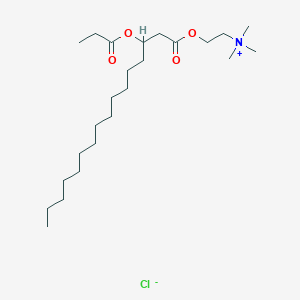
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
